molecular formula C9H12O3 B3278309 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one CAS No. 67594-61-0

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one

Cat. No.: B3278309
CAS No.: 67594-61-0
M. Wt: 168.19 g/mol
InChI Key: AHODDELHXDJTTC-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a 1,3-dioxolane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents to form the spirocyclic structure. One common method includes the use of ketones and aldehydes in the presence of acid catalysts to facilitate the formation of the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHODDELHXDJTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC2CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Reactant of Route 2
Reactant of Route 2
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Reactant of Route 3
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Reactant of Route 4
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Reactant of Route 5
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Reactant of Route 6
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one

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